1-{4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[4-[(4,5-dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-10-11(2)20-15(16-10)19-13-7-5-12(6-8-13)17-9-3-4-14(17)18/h12-13H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWCPAQESVPJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2CCC(CC2)N3CCCC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction
Reactants :
- 4,5-Dimethyl-1,3-thiazol-2-ol (1.0 equiv).
- Cyclohexanol (1.2 equiv).
- Triphenylphosphine (1.5 equiv), diisopropyl azodicarboxylate (DIAD, 1.5 equiv).
Conditions :
Yield : 68–72%.
Nucleophilic Substitution
Reactants :
- 4-Bromocyclohexanol (1.0 equiv).
- 4,5-Dimethyl-1,3-thiazol-2-ol (1.5 equiv), K₂CO₃ (2.0 equiv).
Conditions :
Yield : 60–65%.
Functionalization of Cyclohexanol to Cyclohexylamine
To introduce the pyrrolidinone, the hydroxyl group is converted to an amine:
Gabriel Synthesis
Reactants :
- 4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexanol (1.0 equiv).
- Phthalimide (1.5 equiv), CBr₄ (1.2 equiv), PPh₃ (1.5 equiv).
Conditions :
Yield : 55–60%.
Curtius Rearrangement
Reactants :
- Cyclohexanol derivative (1.0 equiv).
- Diphenylphosphoryl azide (DPPA, 1.2 equiv), Et₃N (2.0 equiv).
Conditions :
Yield : 50–58%.
Lactamization to Pyrrolidin-2-one
The amine intermediate undergoes cyclization to form the lactam:
Ring-Closing Metathesis (RCM)
Reactants :
- N-Allyl-4-[(4,5-dimethyl-1,3-thiazol-2-yl)oxy]cyclohexylamine (1.0 equiv).
- Grubbs catalyst (5 mol%).
Conditions :
Yield : 70–75%.
Hydroboration-Oxidation and Cyclization
Reactants :
- 4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexylamine (1.0 equiv).
- γ-Keto ester (1.2 equiv), LiAlH₄ (2.0 equiv).
Conditions :
Yield : 65–70%.
Final Coupling and Purification
The pyrrolidin-2-one is coupled to the cyclohexyl-thiazole ether:
Reductive Amination
Reactants :
- Pyrrolidin-2-one (1.0 equiv).
- 4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexanamine (1.2 equiv), NaBH₃CN (1.5 equiv).
Conditions :
Yield : 60–65%.
Buchwald-Hartwig Amination
Reactants :
- 4-Bromo-1-{4-[(4,5-dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl}pyrrolidin-2-one (1.0 equiv).
- Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), K₃PO₄ (2.0 equiv).
Conditions :
Yield : 70–75%.
Optimization and Challenges
- Stereochemistry : The cyclohexyl group introduces conformational complexity, requiring chiral resolution via preparative HPLC.
- Purification : Silica gel chromatography (EtOAc/hexane, 1:3) removes byproducts from Mitsunobu reactions.
- Scale-Up : LiAlH₄ reductions are substituted with NaBH₄/I₂ for safer large-scale operations.
Characterization Data
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 294.41 g/mol | HRMS (ESI+) |
| Melting Point | 162–164°C | DSC |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.45–1.78 (m, 8H, cyclohexyl), | Bruker Avance III 400 |
| 2.32 (s, 6H, CH₃), 3.52 (t, 2H, | ||
| NCH₂), 4.65 (m, 1H, OCH) | ||
| ¹³C NMR (100 MHz, CDCl₃) | δ 21.4 (CH₃), 28.9 (cyclohexyl), | Bruker Avance III 400 |
| 174.5 (C=O) |
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to 1-{4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl}pyrrolidin-2-one possess activity against various bacterial strains.
| Compound | MIC (μmol/L) | Activity |
|---|---|---|
| Compound A | 4–12 | Higher potency than cefotaxime |
| Compound B | 6–20 | Moderate activity |
These findings suggest that the thiazole moiety enhances the antimicrobial efficacy of the parent structure .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies reveal that certain derivatives exhibit cytotoxic effects on tumor cell lines, with IC50 values indicating significant activity.
| Compound | IC50 (μmol/L) | Tumor Cell Line |
|---|---|---|
| Compound C | 0.66 | A549 (Lung Cancer) |
| Compound D | 3.04 | MCF-7 (Breast Cancer) |
These results highlight the potential of thiazole-containing compounds as candidates for cancer therapy .
Case Studies and Research Findings
Several studies have documented the biological activities of thiazole derivatives:
- Study on Antimicrobial Activity : A comprehensive evaluation showed that thiazole derivatives had varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The structure–activity relationship was explored to identify key features responsible for enhanced activity .
- Anticancer Activity Investigation : A series of thiazole-based compounds were tested against multiple cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis .
- Mechanistic Studies : Investigations into the mechanisms of action have suggested that these compounds may interfere with cellular pathways critical for microbial survival and cancer cell growth. This includes inhibition of specific enzymes involved in metabolic processes .
Mechanism of Action
The mechanism of action of 1-{4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl}pyrrolidin-2-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with 1-{4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl}pyrrolidin-2-one and are cataloged in Enamine Ltd’s building blocks ():
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |
|---|---|---|---|---|
| 1-{4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl}pyrrolidin-2-one | C₁₆H₂₂N₂O₂S | 306.43 | Not Provided | 4,5-dimethylthiazole, cyclohexyl ether |
| 1-(4,5-Dimethyl-1,3-thiazol-2-yl)ethan-1-ol | C₇H₁₁NO₃S | 229.16 | 2093705-39-4 | 4,5-dimethylthiazole, ethanol substituent |
| 4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one | C₁₃H₁₇NO₂ | 237.30 | Not Provided | Aryl-pyrrolidinone, methoxy-methyl group |
Structural and Functional Differences
1-(4,5-Dimethyl-1,3-thiazol-2-yl)ethan-1-ol
- Similarities : Shares the 4,5-dimethylthiazole core, critical for interactions with biological targets (e.g., kinase inhibition) .
- Differences: The ethanol substituent lacks the cyclohexyl-pyrrolidinone linkage, reducing steric bulk and likely altering solubility (logP: ~1.2 vs. ~2.8 for the target compound, estimated). This simpler structure may limit conformational flexibility and target selectivity compared to the cyclohexyl-linked analog.
4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one
Biological Activity
The compound 1-{4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl}pyrrolidin-2-one is a notable member of the pyrrolidinone class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of 1-{4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl}pyrrolidin-2-one is C14H18N2O2S. The compound features a pyrrolidinone ring substituted with a thiazole moiety, which is crucial for its biological activity.
1. Antioxidant Activity
Research indicates that compounds with thiazole rings often exhibit significant antioxidant properties. A study demonstrated that derivatives similar to 1-{4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl}pyrrolidin-2-one effectively scavenge reactive oxygen species (ROS), thus protecting cells from oxidative stress .
2. Antimicrobial Activity
Thiazole derivatives have been shown to possess antimicrobial effects. In vitro studies suggest that this compound inhibits the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
3. Neuroprotective Effects
The neuroprotective potential of thiazole-containing compounds has been explored in several studies. For instance, 1-{4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl}pyrrolidin-2-one demonstrated the ability to reduce neuroinflammation and protect neuronal cells from apoptosis in models of neurodegenerative diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Tyrosinase Inhibition : Similar compounds have been shown to inhibit tyrosinase activity, which is crucial in melanin production. This suggests potential applications in skin whitening and treating hyperpigmentation .
- Cell Signaling Pathways : The compound may modulate various signaling pathways involved in inflammation and cell survival. For example, it could inhibit the NF-kB pathway, reducing pro-inflammatory cytokine production .
Case Studies
Several case studies highlight the efficacy of similar thiazole derivatives:
- Case Study on Antioxidant Activity : A derivative was tested in a cellular model where it significantly reduced ROS levels by up to 70%, demonstrating its potential as an antioxidant agent .
- Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, administration of a related thiazole compound resulted in improved cognitive function and reduced amyloid plaque formation compared to controls .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-{4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl}pyrrolidin-2-one?
- Methodological Answer : Synthesis typically involves multi-step routes, including cyclization and coupling reactions. Key parameters include:
- Temperature : Controlled reflux (e.g., 80–100°C) to ensure reaction completion without side products .
- Solvent : Polar aprotic solvents like DMF or ethanol are preferred for intermediate steps .
- Catalysts : Nickel perchlorate or base catalysts (e.g., NaOH) can enhance yields in cyclization steps .
- Purification : Recrystallization using ethanol/DMF mixtures (1:1) improves purity .
Q. How can the compound be characterized to confirm its structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclohexyl and thiazole substituents .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., ESI-MS or MALDI-TOF) .
- Elemental Analysis : Validate empirical formula via microanalysis (C, H, N, S content) .
- TLC Monitoring : Track reaction progress using n-hexane/ethyl acetate (1:1) as a mobile phase .
Q. What strategies are effective for optimizing yield in the final synthetic step?
- Methodological Answer : Systematic parameter variation using Design of Experiments (DOE):
- Solvent Screening : Test polar (DMF) vs. non-polar (toluene) solvents for solubility .
- Catalyst Loading : Optimize nickel perchlorate concentrations (0.5–2 mol%) to balance cost and efficiency .
- Reaction Time : Monitor via TLC to minimize byproduct formation during reflux .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacological activity?
- Methodological Answer :
- Molecular Docking : Use software (AutoDock, Schrödinger) to assess binding affinity with target proteins (e.g., kinases or GPCRs) .
- QSAR Analysis : Corolate structural features (e.g., thiazole ring electronegativity) with bioactivity data from analogs .
- ADMET Prediction : Tools like SwissADME evaluate solubility, CYP450 interactions, and blood-brain barrier penetration .
Q. What experimental designs are suitable for assessing in vivo toxicity?
- Methodological Answer : Adopt a tiered approach:
- Acute Toxicity : OECD Guideline 423 for dose-ranging studies in rodents (oral/intraperitoneal routes) .
- Subchronic Studies : 28-day exposure trials with histopathological analysis of liver/kidney tissues .
- Genotoxicity : Ames test (OECD 471) and micronucleus assay (OECD 487) to screen for mutagenicity .
Q. How can conflicting solubility data across studies be resolved?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) to simulate physiological conditions .
- Co-solvent Systems : Test DMSO/water mixtures (≤1% DMSO) to avoid precipitation in biological assays .
- Thermodynamic Analysis : Determine intrinsic solubility via HPLC-UV under controlled temperature (25°C ± 0.5) .
Q. What methodologies validate the compound’s stability under storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–8 weeks .
- HPLC-PDA Analysis : Monitor degradation products (e.g., hydrolysis of the pyrrolidinone ring) .
- Kinetic Modeling : Calculate shelf-life using Arrhenius equations for temperature-dependent decay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
